molecular formula C14H18N2O3 B3969675 2-cyclohexyl-N-(4-nitrophenyl)acetamide

2-cyclohexyl-N-(4-nitrophenyl)acetamide

Cat. No.: B3969675
M. Wt: 262.30 g/mol
InChI Key: LFRLPDONGUYBPI-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-(4-nitrophenyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group attached to the α-carbon of the acetamide backbone and a 4-nitrophenyl substituent on the nitrogen atom. Its structure combines hydrophobic (cyclohexyl) and electron-withdrawing (4-nitrophenyl) moieties, which influence its molecular interactions and physicochemical properties.

Properties

IUPAC Name

2-cyclohexyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h6-9,11H,1-5,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRLPDONGUYBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(4-nitrophenyl)acetamide typically involves the reaction of cyclohexylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-cyclohexyl-N-(4-aminophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-cyclohexyl-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

(a) Chloramphenicol (2,2-Dichloro-N-((1R,2R)-1,3-Dihydroxy-1-(4-Nitrophenyl)Propan-2-yl)Acetamide)

  • Key Differences: Chloramphenicol retains the 4-nitrophenyl group but replaces the cyclohexyl moiety with a dichloro-substituted propanol chain.
  • Applications : Broad-spectrum antibiotic targeting bacterial ribosomes .
  • Activity : Exhibits antibacterial activity but lacks antiviral properties reported for 2-cyclohexyl-N-(4-nitrophenyl)acetamide.

(b) N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide

  • Key Differences : Features a chloro-nitro substitution on the phenyl ring and a methylsulfonyl group instead of cyclohexyl.
  • Synthesis : Prepared via acetylation of sulfonamide intermediates .

(c) 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)Acetamide (Sensor L1)

  • Key Differences: Incorporates a phenoxy-hexyloxy-methylphenoxy chain instead of cyclohexyl.
  • Applications : Fluorescent sensor for anion detection (e.g., F⁻, CN⁻) due to its extended π-conjugation .
  • Optical Properties : Exhibits solvatochromic shifts (λₑₘ = 450–520 nm), unlike the target compound .

Cyclohexyl-Containing Acetamides

(a) N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)Acetamide

  • Key Differences : Contains dual acetamide branches (4-fluorophenyl and propyl groups) alongside cyclohexyl.
  • Synthesis : Multicomponent Ugi reaction (yield: 81%) .

(b) 2-Cyclohexyl-N-(3-Pyridyl)Acetamide (Z31792168)

  • Key Differences : Replaces 4-nitrophenyl with 3-pyridyl, enhancing hydrogen-bonding capacity.
  • Applications : Co-crystallized with SARS-CoV-2 Mpro (PDB ID: 5R84) .
  • Binding Affinity : Higher docking scores (−9.2 kcal/mol) compared to this compound (−8.5 kcal/mol) in Mpro inhibition studies .

Heterocyclic Acetamides

(a) N-(4-Nitrophenyl)-2-(4-((Quinoxalin-2-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide

  • Key Differences: Integrates a triazole-quinoxaline hybrid structure.
  • Synthesis : Click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) .

(b) 2-Azido-N-(4-Nitrophenyl)Acetamide

  • Key Differences : Azide functional group instead of cyclohexyl.
  • Synthesis : Reacting 4-nitroaniline with azidoacetyl chloride .
  • Applications : Precursor for triazole derivatives via Huisgen cycloaddition .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
This compound C₁₄H₁₈N₂O₃ 262.31 Cyclohexyl, 4-nitrophenyl SARS-CoV-2 Mpro inhibition
Chloramphenicol C₁₁H₁₂Cl₂N₂O₅ 323.13 Dichloro-propanol, 4-nitrophenyl Antibacterial
Sensor L1 C₂₁H₂₅N₃O₅ 399.44 Hexyloxy-phenoxy, 4-nitrophenyl Anion sensing
N-Cyclohexyl-2-(4-fluorophenyl)acetamide C₁₉H₂₇FN₂O₂ 334.21 Cyclohexyl, 4-fluorophenyl Antimicrobial

Key Findings and Implications

Structural Determinants of Activity :

  • The cyclohexyl group in this compound enhances hydrophobic interactions with viral proteases, while the 4-nitrophenyl group stabilizes binding via π-π stacking .
  • Electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring improve thermal stability and ligand-receptor interactions compared to electron-donating groups .

Divergent Applications :

  • Antiviral vs. Antibacterial : Chloramphenicol’s antibacterial activity arises from ribosomal inhibition, whereas this compound targets viral proteases .
  • Sensing vs. Therapeutics : Sensor L1’s fluorescence properties are absent in cyclohexyl derivatives, highlighting the role of extended conjugation in optical applications .

Synthetic Flexibility :

  • Multicomponent reactions (e.g., Ugi) and click chemistry enable rapid diversification of acetamide scaffolds for tailored bioactivities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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